Methyl1-aminospiro[3.3]heptane-1-carboxylatehydrochloride Methyl1-aminospiro[3.3]heptane-1-carboxylatehydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18203863
InChI: InChI=1S/C9H15NO2.ClH/c1-12-7(11)9(10)6-5-8(9)3-2-4-8;/h2-6,10H2,1H3;1H
SMILES:
Molecular Formula: C9H16ClNO2
Molecular Weight: 205.68 g/mol

Methyl1-aminospiro[3.3]heptane-1-carboxylatehydrochloride

CAS No.:

Cat. No.: VC18203863

Molecular Formula: C9H16ClNO2

Molecular Weight: 205.68 g/mol

* For research use only. Not for human or veterinary use.

Methyl1-aminospiro[3.3]heptane-1-carboxylatehydrochloride -

Specification

Molecular Formula C9H16ClNO2
Molecular Weight 205.68 g/mol
IUPAC Name methyl 3-aminospiro[3.3]heptane-3-carboxylate;hydrochloride
Standard InChI InChI=1S/C9H15NO2.ClH/c1-12-7(11)9(10)6-5-8(9)3-2-4-8;/h2-6,10H2,1H3;1H
Standard InChI Key UWOPMNPEQDHQAW-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1(CCC12CCC2)N.Cl

Introduction

Structural and Stereochemical Features

Core Architecture

The compound’s spiro[3.3]heptane scaffold consists of two fused cyclopropane rings sharing a central carbon atom, creating a rigid, three-dimensional structure. This topology reduces conformational flexibility, making it a valuable isostere for six-membered rings in drug design . The aminocarboxylate functional groups at positions 1 and 3 introduce polarity and hydrogen-bonding capabilities, critical for target engagement.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number2418595-57-8
Molecular FormulaC9H16ClNO2\text{C}_9\text{H}_{16}\text{ClNO}_2
Molecular Weight205.68 g/mol
IUPAC Namemethyl (1R,3S)-3-aminospiro[3.3]heptane-1-carboxylate; hydrochloride
SMILESCOC(=O)C1(CCC12CCC2)N.Cl

Stereochemical Considerations

The (1R,3S) configuration dictates the spatial orientation of the amino and carboxylate groups, influencing binding affinity to enzymes or receptors. X-ray crystallography of analogous spiro[3.3]heptanes reveals chair-like conformations that mimic glutamic acid’s bioactive pose, suggesting utility in neurological applications .

Synthetic Methodologies

Retrosynthetic Strategies

The synthesis employs a divergent approach starting from a common keto ester precursor. Key steps include:

  • Double Malonate Alkylation: Constructs the spirocyclic core via sequential alkylation of diethyl malonate with 1,3-dibromopropane .

  • Strecker Reaction: Introduces the amino group using (R)-α-phenylglycinol as a chiral auxiliary, ensuring enantioselectivity .

  • Hydrochloride Formation: Treats the free base with HCl gas in methanol to yield the stable salt.

Optimization Challenges

Early routes faced low yields (<20%) due to competing ring-opening reactions during cyclopropanation. Solvent optimization (e.g., switching from THF to DCM) and low-temperature (−78°C) conditions improved yields to 45–60% .

Biological Applications and Mechanisms

Enzyme Probe Development

The rigid scaffold serves as a core structure for metalloproteinase inhibitors. Substitution at the amino group with hydroxamate moieties yields derivatives with nanomolar affinity for MMP-9, a target in cancer metastasis .

Comparative Analysis with Related Compounds

Spiro[3.3]heptane vs. Spiro[2.2]pentane Analogues

Replacing the spiro[3.3]heptane core with a spiro[2.2]pentane (as in methyl 1-aminospiro[2.2]pentane-1-carboxylate hydrochloride) reduces steric bulk but increases ring strain, lowering metabolic stability. The heptane derivative’s longer carbon bridges better accommodate hydrophobic protein pockets.

Stereoisomeric Variants

Diastereomers like (1S,3R)-configured analogues show 10-fold lower NMDA receptor affinity, underscoring the importance of the (1R,3S) configuration.

Future Research Directions

  • Pharmacokinetic Profiling: Assess oral bioavailability and blood-brain barrier penetration.

  • Target Expansion: Explore activity against AMPA receptors or serotonin transporters.

  • Prodrug Development: Mask the carboxylate group to enhance membrane permeability.

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